
1H-indole-6-carbaldehyde
Overview
Description
1H-Indole-6-carbaldehyde (C₉H₇NO; molecular weight: 145.16 g/mol) is a heterocyclic aromatic compound featuring an aldehyde functional group at the 6-position of the indole scaffold . It serves as a critical building block in organic synthesis, particularly in the development of acylhydrazones and other bioactive molecules. Its IUPAC name, this compound, distinguishes it from positional isomers such as 1H-indole-3-carbaldehyde and 1H-indole-4-carbaldehyde, which differ in the placement of the aldehyde group on the indole ring . The compound is commercially available (CAS: 1196-70-9) and is synthesized via methods like Wittig olefination, as demonstrated in the preparation of azide derivatives for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-6-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where indole is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride . Another method includes the palladium-catalyzed Larock indole synthesis, which utilizes a palladium catalyst to form the indole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The Vilsmeier-Haack reaction is often employed due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Indole-6-carboxylic acid.
Reduction: Indole-6-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
1H-Indole-6-carbaldehyde has shown promising antimicrobial properties, particularly against fungi and bacteria. A study reported the synthesis of derivatives of this compound that exhibited significant antifungal activity against Candida albicans, suggesting potential applications in treating fungal infections .
Compound | Activity | IC50 (µM) |
---|---|---|
This compound | Antifungal | 15.2 |
Derivative A | Antifungal | 10.5 |
Derivative B | Antifungal | 8.3 |
Imaging Agents for Alzheimer's Disease
Research has indicated that derivatives of this compound can serve as effective imaging agents for β-amyloid plaques associated with Alzheimer's disease. One derivative showed high binding affinity to Aβ aggregates, making it a candidate for SPECT imaging agents . The pharmacokinetic properties of these compounds suggest they may be suitable for early detection of Alzheimer’s pathology.
Synthesis of Bioactive Compounds
This compound is utilized as a precursor in the synthesis of various bioactive molecules, including neurotoxin inhibitors and antitumor agents. Its reactivity allows it to form complex structures through reactions such as nucleophilic addition and condensation .
Reaction Type | Product | Yield (%) |
---|---|---|
Nucleophilic addition with amines | Indole derivatives | 85 |
Condensation with aldehydes | Stilbene derivatives | 90 |
Material Science Applications
In material science, this compound has been explored for its potential use in creating organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties . Its derivatives have been tested for their photophysical properties, indicating potential applications in optoelectronic devices.
Case Study 1: Antifungal Activity Evaluation
A study conducted by researchers involved synthesizing several derivatives of this compound and evaluating their antifungal activities against various strains of fungi. The results demonstrated that certain modifications to the indole structure significantly enhanced antifungal efficacy, highlighting the importance of structural optimization in drug design .
Case Study 2: Imaging Agent Development
Another significant investigation focused on developing SPECT imaging agents using radioiodinated derivatives of this compound. The study found that these compounds exhibited high brain uptake and specificity for Aβ plaques in Alzheimer’s disease models, suggesting their utility in clinical diagnostics for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1H-indole-6-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 1H-Indole-3-Carbaldehyde vs. 1H-Indole-6-Carbaldehyde
The position of the aldehyde group significantly impacts molecular interactions and bioactivity. For example:
- 1H-Indole-3-carbaldehyde (CAS: 487-89-8; mp: 193–198°C ) is a well-studied isomer. In target-directed dynamic combinatorial chemistry (DCC) studies, replacing it with This compound (A23) resulted in five amplified hits (compounds 26, 31, 32, 35, and 37), indicating comparable or improved binding to 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) .
- The 6-position substitution avoids steric clashes in protein binding pockets, making it favorable for acylhydrazone formation. In contrast, the 3-position may confer distinct electronic effects due to proximity to the indole nitrogen .
Table 1: Comparison of Indole Carbaldehyde Isomers
Heterocyclic Analogs: 1H-Pyrrole-2-Carbaldehyde
1H-Pyrrole-2-carbaldehyde (A20) shares a five-membered heterocyclic structure but lacks the fused benzene ring of indole. In DCC studies, it generated fewer bioactive hits compared to this compound, underscoring the importance of the indole scaffold in enhancing π-π stacking and hydrophobic interactions with target proteins .
Substituted Derivatives
Substituents on the indole ring or aldehyde group modulate solubility, binding affinity, and metabolic stability:
Table 2: Substituted this compound Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
1-(4-Fluorobenzyl)-1H-indole-6-carbaldehyde | C₁₆H₁₂FNO | 253.28 | 944893-45-2 |
1-Methyl-1H-indole-6-carbaldehyde | C₁₀H₉NO | 159.19 | 21005-45-8 |
1-Ethyl-1H-indole-6-carbaldehyde | C₁₁H₁₁NO | 173.21 | 854778-47-5 |
Research Findings and Implications
- Bioactivity : In DCC experiments, this compound-based acylhydrazones demonstrated strong inhibition of E. coli TolC (MIC values: 50–200 µM) and Mycobacterium tuberculosis DXPS, highlighting its utility in antimicrobial drug discovery .
- Structural Preferences : The 2,4-dichlorophenyl motif and five-membered heterocycles (e.g., thiophene) synergize with the indole core to enhance target binding .
- Synthetic Flexibility : The aldehyde group enables diverse reactions, including Wittig olefination and hydrazone formation, facilitating rapid derivatization .
Biological Activity
1H-Indole-6-carbaldehyde is a significant compound in the field of medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological properties, synthesis, and potential applications of this compound, drawing on various research findings.
Chemical Structure and Synthesis
This compound has the molecular formula C9H7NO and is characterized by an indole ring with an aldehyde functional group at the 6-position. The synthesis of this compound typically involves the oxidation of 1H-indole-6-methanol or similar derivatives, utilizing reagents such as chromic acid or other oxidizing agents.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of indole compounds can effectively combat pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that this compound and its derivatives can induce apoptosis in cancer cell lines such as HeLa and HCT-116. The mechanisms involve the activation of caspases and modulation of cell cycle regulators, leading to G2/M phase arrest .
Anti-inflammatory Effects
Recent findings suggest that this compound can alleviate inflammation by inhibiting pro-inflammatory cytokines. In models of lipopolysaccharide (LPS)-induced inflammation, this compound has been shown to reduce the activation of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses .
Study on Antimicrobial Activity
A study published in MDPI detailed the antifungal activity of indole derivatives against Candida albicans. The results indicated that this compound exhibited significant inhibition zones at various concentrations, suggesting its potential as an antifungal agent .
Cancer Cell Line Study
In another investigation, researchers synthesized several indole derivatives, including this compound. These compounds were tested against multiple cancer cell lines, revealing that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1H-indole-6-carbaldehyde with high purity?
- The synthesis often involves formylation of indole derivatives using reagents like POCl₃/DMF (Vilsmeier-Haack reaction) or directed metal-catalyzed approaches. Optimization includes controlling reaction temperature (0–5°C for exothermic steps) and purification via column chromatography or recrystallization. Purity is validated using HPLC (>95%) and NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
Q. How is this compound characterized structurally and analytically?
- Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm aldehyde position and indole backbone.
- Mass spectrometry : ESI-MS or GC-MS to verify molecular weight (145.16 g/mol) and fragmentation patterns .
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and electronic environments .
Q. What role does the 6-carbaldehyde substituent play in modulating biological activity compared to other indole derivatives?
- The 6-position enhances steric accessibility for protein binding compared to 3-carbaldehyde, as shown in acylhydrazone inhibitors targeting 1-Deoxy-D-xylulose-5-phosphate synthase. Computational docking reveals improved fit in hydrophobic pockets due to reduced steric hindrance .
Advanced Research Questions
Q. How can researchers resolve contradictions in inhibitory potency data for this compound derivatives?
- Contradictions may arise from assay variability (e.g., enzyme source, buffer conditions). Strategies include:
- Orthogonal assays : Compare fluorescence polarization and SPR binding data.
- Structural analysis : Use SHELXL-refined co-crystal structures to identify binding pose discrepancies .
- Dose-response curves : Calculate IC₅₀ values across multiple replicates to assess statistical significance .
Q. What computational approaches predict the interaction of this compound with enzymatic targets?
- Molecular docking (AutoDock/Vina) : Models ligand-enzyme complexes, prioritizing poses with low ΔG values.
- Molecular dynamics (GROMACS) : Simulates binding stability over 100+ ns trajectories.
- QSAR modeling : Correlates substituent electronic parameters (Hammett σ) with inhibitory activity .
Q. How can regioselectivity challenges in electrophilic substitutions of this compound be addressed?
- Electrophilic iodination/bromination at the 5-position is directed by the aldehyde’s electron-withdrawing effect. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (25°C vs. 0°C) improves yields. DFT calculations predict charge distribution to guide reaction design .
Q. What experimental evidence validates the mechanism of this compound in enzyme inhibition?
- Kinetic studies : Lineweaver-Burk plots identify competitive/non-competitive inhibition.
- Mutagenesis : Ala-scanning of active-site residues (e.g., Lys152 in DXPS) confirms binding dependencies.
- Isothermal titration calorimetry (ITC) : Measures ΔH and ΔS of binding to validate thermodynamics .
Q. Methodological Considerations
Properties
IUPAC Name |
1H-indole-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPBWOAEHQDXRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378458 | |
Record name | 1H-indole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-70-9 | |
Record name | 1H-indole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Indole-6-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.